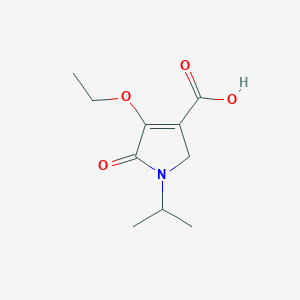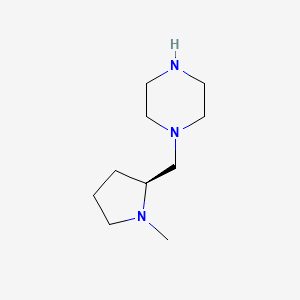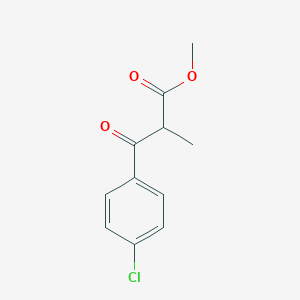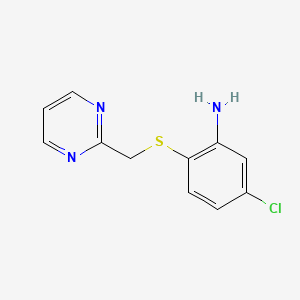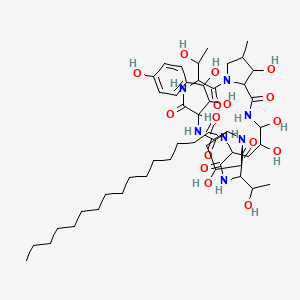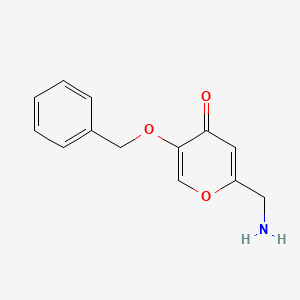
2-(aminomethyl)-5-phenylmethoxypyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(aminomethyl)-5-phenylmethoxypyran-4-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyran-4-one core with an aminomethyl group at the 2-position and a benzyloxy group at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-5-phenylmethoxypyran-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chloromethyl-5-hydroxy-4H-pyran-4-one with secondary amines . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(aminomethyl)-5-phenylmethoxypyran-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
科学研究应用
2-(aminomethyl)-5-phenylmethoxypyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-(aminomethyl)-5-phenylmethoxypyran-4-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by inhibiting cell proliferation . The exact molecular targets and pathways are still under investigation, but its ability to selectively affect cancer cells while being minimally cytotoxic to normal cells is of significant interest.
相似化合物的比较
Similar Compounds
Benzopyran-4-one derivatives: These compounds share the pyran-4-one core and have been studied for their biological activities.
Isoxazole hybrids: These compounds combine the pyran-4-one structure with isoxazole, enhancing their antiproliferative and anti-inflammatory properties.
Uniqueness
2-(aminomethyl)-5-phenylmethoxypyran-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively induce apoptosis in cancer cells while being safe for normal cells highlights its potential as a therapeutic agent .
属性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
2-(aminomethyl)-5-phenylmethoxypyran-4-one |
InChI |
InChI=1S/C13H13NO3/c14-7-11-6-12(15)13(9-16-11)17-8-10-4-2-1-3-5-10/h1-6,9H,7-8,14H2 |
InChI 键 |
CNWWNLNRJOUVKM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)CN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

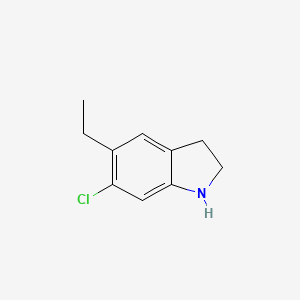
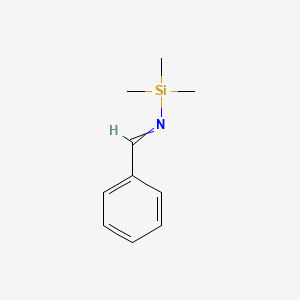
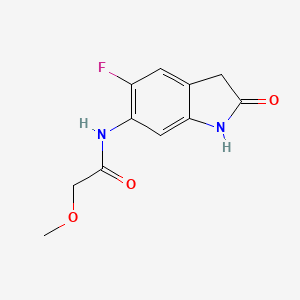
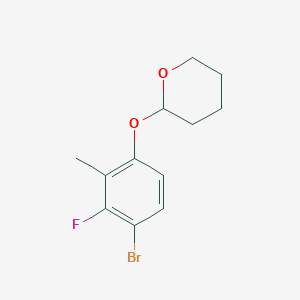
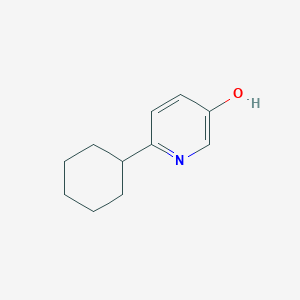
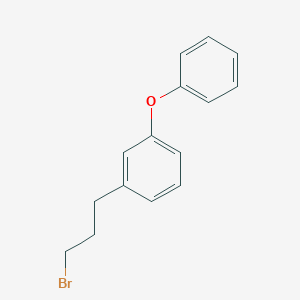
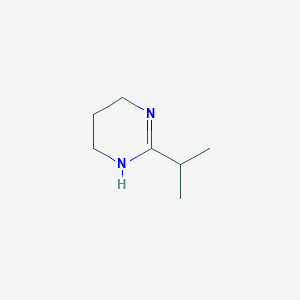
![2-Thiazolemethanol, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B8695852.png)
